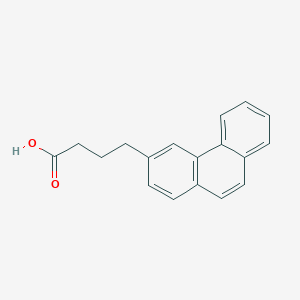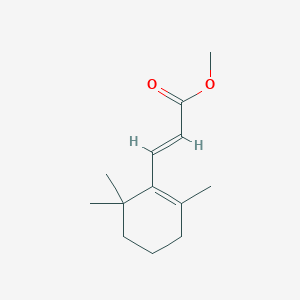
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of citronellol, a naturally occurring compound found in many essential oils, and has been synthesized using different methods.
Mécanisme D'action
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
Effets Biochimiques Et Physiologiques
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments is its availability and low cost. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be synthesized using relatively simple methods and is readily available from chemical suppliers. However, one limitation of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is its potential toxicity. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be toxic to certain cell types, and caution should be taken when handling this compound.
Orientations Futures
There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. One area of interest is the development of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate-based compounds for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the use of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate as a natural preservative in food and cosmetic products, due to its antioxidant properties. Further research is needed to fully understand the potential applications of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in these and other fields.
Conclusion
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and its effects on biochemical and physiological processes. While there are advantages to using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and further studies are needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
One of the most common methods used to synthesize Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is through the reaction of citronellol with acetic anhydride and pyridine. This process involves the conversion of the hydroxyl group in citronellol to an acetyl group, followed by the elimination of water to form Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. Other methods of synthesis include the use of different reagents and catalysts, such as sulfuric acid and sodium bisulfite.
Applications De Recherche Scientifique
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been used as a starting material for the synthesis of other compounds, such as fragrances and pharmaceuticals. In biochemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Propriétés
Numéro CAS |
15356-72-6 |
|---|---|
Nom du produit |
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3/b8-7+ |
Clé InChI |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Autres numéros CAS |
15356-72-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




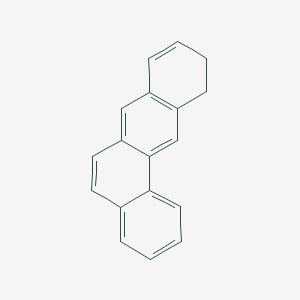
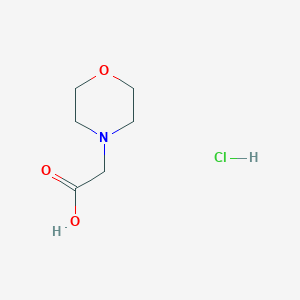
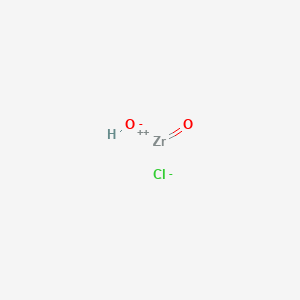
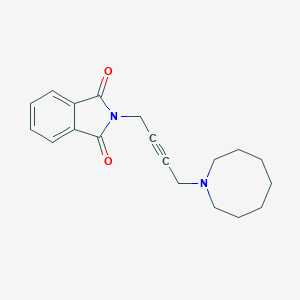
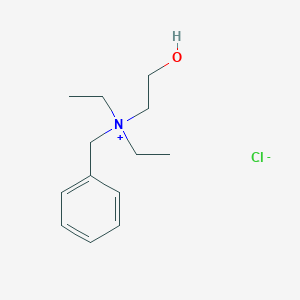
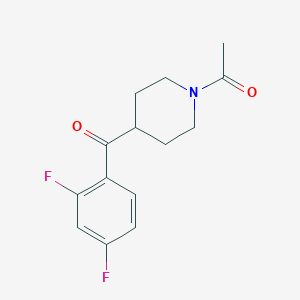
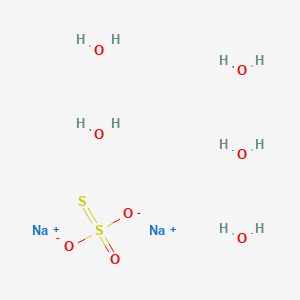
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
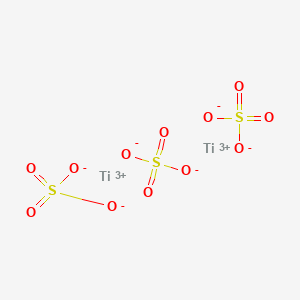
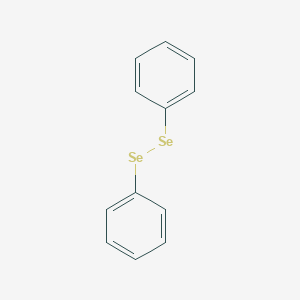
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
